molecular formula C8H9N5 B12857172 (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine CAS No. 861393-55-7

(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine

Cat. No.: B12857172
CAS No.: 861393-55-7
M. Wt: 175.19 g/mol
InChI Key: GNGDIYSTNULMGC-UHFFFAOYSA-N
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Description

2-Cyano-1-(2-methylpyridin-3-yl)guanidine is a chemical compound with the molecular formula C8H9N5. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group and a guanidine group attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine typically involves the reaction of 2-methyl-3-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-(2-methylpyridin-3-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions where the cyano or guanidine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyano-1-(2-methylpyridin-3-yl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves its interaction with specific molecular targets and pathways. The cyano and guanidine groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-1-(2-methylpyridin-3-yl)guanidine can be compared with other similar compounds, such as:

  • 2-Cyano-1-(2-methylpyridin-3-yl)acetamide
  • 2-Cyano-1-(2-methylpyridin-3-yl)thiourea
  • 2-Cyano-1-(2-methylpyridin-3-yl)urea

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the cyano and guanidine groups in 2-Cyano-1-(2-methylpyridin-3-yl)guanidine imparts distinct properties that make it valuable for specific research and industrial applications.

Properties

CAS No.

861393-55-7

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

1-cyano-2-(2-methylpyridin-3-yl)guanidine

InChI

InChI=1S/C8H9N5/c1-6-7(3-2-4-11-6)13-8(10)12-5-9/h2-4H,1H3,(H3,10,12,13)

InChI Key

GNGDIYSTNULMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)N=C(N)NC#N

Origin of Product

United States

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